sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Catalog No.
S1551636
CAS No.
14984-39-5
M.F
[C12H14O12 . 2 Na]n
M. Wt
[350.24 2 22.99]n
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohex...

CAS Number

14984-39-5

Product Name

sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

IUPAC Name

sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Molecular Formula

[C12H14O12 . 2 Na]n

Molecular Weight

[350.24 2 22.99]n

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1

InChI Key

WNFHGZLVUQBPMA-RMTXHFLUSA-M

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Synonyms

D-Galacturonic acid sodium salt

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]
  • Plant cell wall biology

    D-galacturonic acid is a major component of pectin, a complex polysaccharide that plays a crucial role in plant cell wall structure and function. Researchers are studying the role of D-galacturonic acid in plant growth, development, and stress response [].

  • Food science and technology

    D-galacturonic acid is involved in the gelation process of fruits and vegetables. It is being studied for its potential use as a natural gelling agent in food products [].

  • Environmental science

    D-galacturonic acid is a substrate for various microorganisms in the environment. Researchers are studying its role in biodegradation and nutrient cycling [].

  • Biomedical research

    Some studies suggest that D-galacturonic acid may have potential health benefits, such as anti-inflammatory and antioxidant properties. However, more research is needed to confirm these findings and understand the underlying mechanisms [].

D-Galacturonic acid, sodium salt (1:1) is a white, water-soluble powder. It is the sodium salt of D-galacturonic acid, a major component of alginic acid, a structural polysaccharide found in brown algae []. Alginic acid is composed of β-D-mannuronic acid and α-L-guluronic acid residues, with D-galacturonic acid arising from the partial hydrolysis of alginic acid. The study of D-galacturonic acid and its derivatives helps researchers understand the structure, function, and applications of alginic acid.


Molecular Structure Analysis

The compound has the chemical formula C₆H₉NaO₇. Its structure features a galacturonic acid moiety (a six-carbon sugar acid with a carboxylic acid group) linked to a sodium cation (Na⁺). The galacturonic acid has five hydroxyl groups (OH) attached throughout its structure [].


Chemical Reactions Analysis

Several reactions involving D-galacturonic acid, sodium salt (1:1) are of scientific interest:

  • Synthesis: The salt is typically obtained by the neutralization of D-galacturonic acid with sodium hydroxide [].
C₆H₈O₇COOH (D-galacturonic acid) + NaOH → C₆H₉NaO₇ (D-galacturonic acid, sodium salt) + H₂O
  • Decomposition

    Upon heating, the compound can decompose, releasing carbon dioxide and other products [].

  • Reactions as a component of alginate

    As a component of alginic acid, D-galacturonic acid can participate in various reactions, including:

    • Gelation: In the presence of divalent cations (e.g., Ca²⁺), alginate forms gels due to ionic interactions between the cations and the carboxylate groups of galacturonic acid residues. This property is valuable in the food and pharmaceutical industries.
    • Enzymatic degradation: Specific enzymes, such as alginate lyases, can break down alginate, including the D-galacturonic acid residues, which plays a role in the degradation of algal biomass [].

Physical And Chemical Properties Analysis

  • Appearance: White, odorless powder [].
  • Molecular weight: 220.11 g/mol [].
  • Melting point: Not reported.
  • Boiling point: Decomposes upon heating [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Stable under normal storage conditions [].
  • Gelling: As mentioned earlier, the interaction of D-galacturonic acid residues with divalent cations creates a network that traps water molecules, leading to gel formation. This gelation property is used in various applications, such as drug delivery and tissue engineering.
  • Biocompatibility: Alginate, due to its structural similarity to mammalian glycosaminoglycans, exhibits good biocompatibility. This makes it suitable for use in biomedical research and applications.
  • Limited data: There is limited data available on the specific hazards of D-galacturonic acid, sodium salt (1:1).
  • Potential hazards: As with any salt, it may cause mild skin or eye irritation upon contact. Inhalation of dust may irritate the respiratory system.

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White to Off-White Solid

UNII

7NBJ9PP7XF

Dates

Modify: 2023-08-15

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